molecular formula C8H5NO2 B039303 Furo[2,3-c]pyridine-2-carbaldehyde CAS No. 112372-06-2

Furo[2,3-c]pyridine-2-carbaldehyde

Cat. No. B039303
M. Wt: 147.13 g/mol
InChI Key: KKUIVASBGOEYGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[2,3-c]pyridine derivatives typically involves several key steps, starting from furan-2-carbaldehyde. A notable method involves the Perkin's reaction to prepare 3-(Furan-2-yl)propenoic acid, which is then converted to azides and cyclized to give furo[3,2-c]pyridin-4(5H)-one. Further reactions, including the Suzuki coupling, allow for the generation of various substituted derivatives (Hrasna, Ürgeová, & Krutošíková, 2012).

Molecular Structure Analysis

The molecular structure of Furo[2,3-c]pyridine-2-carbaldehyde and its derivatives is characterized by a fused ring system that combines the aromatic pyridine ring with the five-membered furan ring. This structure is pivotal in its chemical reactivity and the biological activities exhibited by its derivatives.

Chemical Reactions and Properties

Furo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions that demonstrate its versatility. These include nucleophilic addition, cycloaddition, and ring transformation reactions. The compound and its derivatives can engage in ligand-free photocatalytic C–C bond cleavage, utilizing biomass-derived chemicals as efficient green C1 building blocks (Yu et al., 2018). The reactivity of the pyridine moiety has been successfully explored through C-H amination and borylation reactions, highlighting the chemical reactivity space of 2,3-substituted derivatives (Fumagalli & da Silva Emery, 2016).

Physical Properties Analysis

The physical properties of Furo[2,3-c]pyridine-2-carbaldehyde derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the nature of the substituents on the ring system. These properties are critical in determining the compound's suitability for various applications in organic synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of Furo[2,3-c]pyridine-2-carbaldehyde are defined by its reactivity towards various reagents and conditions. Its ability to undergo diverse reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, makes it a valuable compound in synthetic chemistry. The electron-deficient nature of the pyridine ring in certain derivatives, such as those used in organic light-emitting diodes, demonstrates the wide range of chemical properties these compounds can exhibit (Lee & Lee, 2013).

Scientific Research Applications

  • Pharmacological Applications : A derivative, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, is a potent and selective alpha7 nAChR agonist with potential for treating cognitive deficits in schizophrenia (Wishka et al., 2006). Additionally, novel furo[2,3-b]pyridine-2-carboxamide derivatives showed significant anticancer activity against various cell lines while being non-toxic to normal cells (Santhosh kumar et al., 2018).

  • Chemical Research : The synthesized parent framework of furo[2,3-c]pyridine can be utilized in chemical research (Shiotani & Morita, 1982). The synthesis of 4H-chromeno[4,3-b]furo[2,3-d]pyridine-1-carboxylates introduces novel tetracyclic coumarin-fused furo-pyridone scaffolds for research purposes (Adib et al., 2021).

  • Materials Science : In the field of materials science, the compound C12H11N3O2, a derivative of furo[2,3-c]pyridine, demonstrates stable crystal packing and bifurcated intermolecular N-H(N,O) interaction, hinting at potential applications in materials research (Liu & Jian, 2008).

  • Organic Synthesis : The synthesis of 2,3-substituted furo[2,3-b]pyridines is useful for creating new pyridine-dihydropyrazolone scaffolds, which have potential applications in organic chemistry (Fumagalli & Emery, 2016).

properties

IUPAC Name

furo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUIVASBGOEYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348982
Record name furo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-2-carbaldehyde

CAS RN

112372-06-2
Record name Furo[2,3-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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